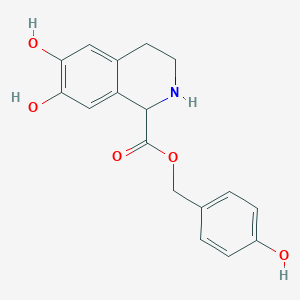
4-Hydroxybenzyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxybenzyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a complex organic compound with significant interest in various scientific fields. It is known for its unique structure, which includes a tetrahydroisoquinoline core substituted with hydroxybenzyl and dihydroxy groups. This compound is often studied for its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxybenzyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate typically involves multiple steps. One common method starts with the reduction of isoquinoline derivatives to form the tetrahydroisoquinoline core. This is followed by the introduction of hydroxybenzyl and dihydroxy groups through various substitution reactions. Key reagents often include reducing agents like sodium borohydride and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency. The process generally includes stringent purification steps like recrystallization and chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can further modify the tetrahydroisoquinoline core, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzyl and isoquinoline positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation can yield quinone derivatives, while reduction might produce more saturated analogs of the original compound.
科学的研究の応用
Chemistry: In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, it is investigated for its potential effects on cellular processes. Studies often focus on its interactions with enzymes and receptors, exploring its role in modulating biochemical pathways.
Medicine: In medicinal chemistry, 4-Hydroxybenzyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is explored for its potential therapeutic properties. It may exhibit activities such as antioxidant, anti-inflammatory, or neuroprotective effects, making it a candidate for drug development.
Industry: Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and modification are crucial for creating new materials with desired properties.
作用機序
The mechanism of action of 4-Hydroxybenzyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways that regulate oxidative stress, inflammation, and cellular signaling. Detailed studies often reveal its binding affinities and the downstream effects on cellular functions.
類似化合物との比較
Higenamine: Shares a similar tetrahydroisoquinoline core but differs in the substitution pattern.
Salsolinol: Another tetrahydroisoquinoline derivative with distinct biological activities.
Nuciferine: Contains a similar isoquinoline structure but with different functional groups.
Uniqueness: 4-Hydroxybenzyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxybenzyl and dihydroxy groups makes it particularly interesting for studying interactions with biological targets and potential therapeutic applications.
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and versatile reactivity make it a valuable compound for ongoing research and development.
特性
IUPAC Name |
(4-hydroxyphenyl)methyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c19-12-3-1-10(2-4-12)9-23-17(22)16-13-8-15(21)14(20)7-11(13)5-6-18-16/h1-4,7-8,16,18-21H,5-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAMUAQHPBOFFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)C(=O)OCC3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60972077 |
Source


|
| Record name | (4-Hydroxyphenyl)methyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60972077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56632-94-1 |
Source


|
| Record name | Higenamine-1-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056632941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Hydroxyphenyl)methyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60972077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














